REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([OH:15])=O.[Cl-].[Na+].C(N(CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.[N:34]1([O:43][C:44]([N:48]([CH3:50])[CH3:49])=[N+:45]([CH3:47])[CH3:46])[C:38]2C=CC=CC=2N=N1.Cl.CNOC.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([N:34]([O:43][CH3:44])[CH3:38])=[O:15].[CH3:46][N:45]([CH3:47])[C:44](=[O:43])[N:48]([CH3:50])[CH3:49] |f:0.1,2.3,5.6,7.8,9.10|
|
Name
|
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(N=C2N1C(=CC=C2)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
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Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred at 20° C. for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated, saturated with sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with additional ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C2N1C(=CC=C2)C)C(=O)N(C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(N(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |